Sericetin

Description

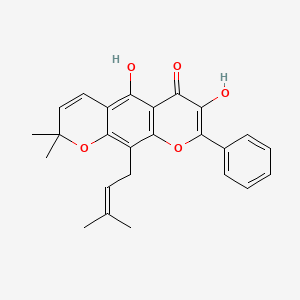

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O5 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-8-phenylpyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H24O5/c1-14(2)10-11-17-23-16(12-13-25(3,4)30-23)19(26)18-20(27)21(28)22(29-24(17)18)15-8-6-5-7-9-15/h5-10,12-13,26,28H,11H2,1-4H3 |

InChI Key |

BPGVKIFGOXGHPB-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(=C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC(=C(C3=O)O)C4=CC=CC=C4)O)C=CC(O2)(C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Sericetin for Research

Botanical Sources of Sericetin

This compound has been identified in several plant sources, with notable occurrences in species belonging to the Fabaceae and Lamiaceae families.

This compound Isolation from Mundulea sericea

Mundulea sericea (Fabaceae) has been recognized as a source of this compound. This compound was first isolated from the root-bark of Mundulea sericea in 1960. acs.org More recent investigations have also reported the isolation of this compound from the leaves and roots of Mundulea sericea. diva-portal.orgresearchgate.netkemri.go.keresearchgate.netresearchgate.net Studies have isolated this compound along with other known compounds from extracts of M. sericea leaves and roots. diva-portal.orgresearchgate.netkemri.go.keresearchgate.net For instance, one study isolated five known compounds, including this compound, from Mundulea sericea leaves and an additional three known compounds from the roots of the same plant. diva-portal.orgresearchgate.netkemri.go.ke

Identification of this compound and Derivatives in Teucrium polium

Teucrium polium L. (Lamiaceae), a perennial wild-flowering plant, has also been found to contain this compound and its derivatives. ekb.egjmbfs.org Phytochemical screening of T. polium methanolic extract using high-resolution liquid chromatography coupled with mass spectrometry (HR-LCMS) has identified this compound diacetate among the detected compounds. nih.govmdpi.commu.edu.tr Teucrium polium is known to contain various components, including flavonoids. jmbfs.org A recent study using HR-LCMS on T. polium methanolic extract from the Hail region of Saudi Arabia identified 29 molecules, with this compound diacetate being one of the dominant phytoconstituents. nih.govmdpi.commu.edu.tr

Chromatographic and Spectroscopic Techniques for this compound Research Material Acquisition

The isolation and identification of this compound and its derivatives from complex plant matrices rely heavily on various chromatographic and spectroscopic techniques.

Chromatography is a fundamental separation technique used to isolate and purify compounds from mixtures based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgajprd.comrotachrom.com Techniques such as column chromatography are commonly employed for the isolation and purification of compounds from plant extracts. iipseries.orgajprd.comresearchgate.net This method separates substances based on their differential adsorption to an adsorbent, allowing compounds to move through the column at different rates and be collected in fractions. iipseries.org Preparative chromatography methods, such as preparative high-performance liquid chromatography (HPLC), are crucial for obtaining larger quantities of pure compounds for research. iipseries.org HPLC is a widely used technique for the separation and analysis of compounds, utilizing a liquid mobile phase and a solid stationary phase under high pressure to achieve efficient separation. iipseries.orgajprd.comrotachrom.com

Chemical Synthesis and Analog Development of Sericetin

Total Synthesis Strategies for Sericetin

Retrosynthetic Analysis and Strategic Disconnections for Sericetinnih.gov

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. libretexts.orgnumberanalytics.comleah4sci.com For this compound, a primary disconnection is often made at the prenyl side chain, which can be introduced late in the synthesis. Further disconnection of the tetracyclic core, typically at the furan (B31954) or pyran rings, simplifies the structure to more manageable intermediates. nih.govacs.org

A notable retrosynthetic strategy for this compound begins by disconnecting the C-O bond of the dihydrofuran ring and the C-C bond of the prenyl group. acs.org This leads back to a key tetracyclic phenol (B47542) intermediate. This intermediate can be further simplified through an electrocyclization reaction to a flavonol precursor. acs.org The flavonol itself can be derived from simpler aromatic compounds like phloroglucinol. acs.org This convergent approach allows for the efficient assembly of the complex molecular framework. nih.govacs.org

Key Retrosynthetic Disconnections for this compound

| Disconnection Point | Intermediate Generated | Key Forward Reaction |

|---|---|---|

| Prenyl side chain | Tetracyclic phenol | Prenylation / Claisen Rearrangement |

| Dihydrofuran ring | Flavonol precursor | Electrocyclization |

Key Synthetic Transformations in this compound Construction

The construction of this compound's complex architecture relies on several key chemical reactions to form its characteristic ring system and install the necessary functional groups. nih.govacs.org

Electrocyclization reactions are powerful tools in organic synthesis for forming cyclic compounds. numberanalytics.comrsc.orgslideshare.net In the synthesis of this compound, a crucial step involves an electrocyclization reaction to form the pyran ring of the tricyclic core. nih.govacs.orgacs.org Specifically, the reaction of a 5,7-dihydroxyflavonol derivative with 3,3-dimethylacrylaldehyde leads to the formation of the target pyran ring system. acs.org This reaction proceeds smoothly and in good yield, demonstrating its efficiency in constructing this key structural motif of this compound. acs.org

The introduction of the prenyl (a five-carbon isoprenoid) side chain is a critical modification in the synthesis of this compound. acs.orgnih.govnih.gov One common method is the direct C-prenylation of a phenolic precursor using a prenylating agent like prenyl bromide. acs.org However, to achieve better regioselectivity, a more sophisticated approach involving a sequential aromatic Claisen/Cope rearrangement is often employed. nih.govacs.org This involves the initial O-prenylation of a hydroxyl group, followed by a thermally induced rearrangement to transfer the prenyl group to the desired carbon atom on the aromatic ring. acs.orgmdpi.commasterorganicchemistry.com

The Claisen and Cope rearrangements are acs.orgacs.org-sigmatropic rearrangements that are highly valuable in organic synthesis for forming carbon-carbon bonds. mdpi.commasterorganicchemistry.comscielo.org.bo In the synthesis of this compound, a sequential aromatic Claisen/Cope rearrangement is a key transformation. nih.govacs.org After the O-prenylation of a flavonol intermediate, the resulting aryl prenyl ether is subjected to conditions that induce a Claisen rearrangement, followed by a Cope rearrangement. acs.orgmdpi.com This sequence effectively and regioselectively installs the prenyl group at the C-8 position of the flavonoid core. acs.org In some cases, this rearrangement cascade can lead to the formation of other isomers, such as transferring the prenyl group to the C-6 position. acs.org

Synthesis of this compound Stereoisomers and Related Analogs (e.g., Isothis compound)nih.govresearchgate.net

The synthesis of stereoisomers and analogs of natural products is essential for understanding their biological activity and for developing new therapeutic agents. nih.govspringernature.comnih.govtaylorandfrancis.com A concise synthesis of both this compound and its naturally occurring isomer, Isothis compound, has been accomplished. nih.govacs.org The synthetic route to Isothis compound often follows a similar pathway to that of this compound, with strategic modifications to control the stereochemistry. acs.org

Furthermore, the synthesis of various prenylated tetracyclic intermediates has been reported. nih.govacs.org These analogs, which have slight variations in their chemical structure, are valuable for probing the structure-activity relationship of this compound. acs.org By comparing the biological activities of this compound, Isothis compound, and these synthetic intermediates, researchers can identify the key structural features required for their biological effects. nih.govacs.org

Verification of Synthetic this compound Purity and Structure by Advanced Spectroscopic Methods

The definitive confirmation of the chemical structure and the assessment of purity for synthetically derived this compound are accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement, ensuring that the synthesized compound is identical to the natural product. numberanalytics.comjeolusa.com The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful and indispensable tool for the structural elucidation of organic molecules like this compound. jeolusa.comnumberanalytics.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. For a complete and unambiguous structure determination, two-dimensional (2D) NMR techniques are crucial. numberanalytics.com These include:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, revealing adjacent protons in the molecular structure. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of atoms, which helps in determining the stereochemistry and conformation of the molecule. numberanalytics.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of synthetic this compound with high accuracy. numberanalytics.com High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural information, corroborating the data obtained from NMR. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the presence of specific functional groups within the this compound molecule. numberanalytics.comlabmanager.com The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational transitions of different bonds, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), providing a "fingerprint" of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems like the flavonoid core of this compound. numberanalytics.com The wavelengths of maximum absorption (λmax) can help confirm the presence of the chromophoric system.

The integrated application of these spectroscopic methods provides a comprehensive and rigorous verification of the structure and purity of synthetic this compound, ensuring its fidelity to the natural compound. nih.gov

Exploration of Chemoenzymatic and Biosynthetic Approaches for this compound Production

Hypothesized Biosynthetic Pathways of this compound in Natural Producers

The biosynthesis of flavonoids like this compound in plants involves a complex series of enzymatic reactions, starting from general phenylpropanoid metabolism. While the specific pathway for this compound has not been fully elucidated, it can be hypothesized based on the known biosynthesis of related flavonoids. The pathway likely begins with the synthesis of a chalcone (B49325) scaffold, followed by a series of modifications including cyclization, oxidation, and prenylation.

The core flavonoid structure is derived from the phenylpropanoid pathway, which produces p-coumaroyl-CoA, and the malonate pathway, which provides three molecules of malonyl-CoA. These precursors are condensed by chalcone synthase (CHS) to form naringenin (B18129) chalcone. Subsequent isomerization by chalcone isomerase (CHI) leads to the formation of naringenin, a central flavanone (B1672756) intermediate.

From naringenin, a series of tailoring enzymes, including flavanone 3-hydroxylase (F3H) , flavonol synthase (FLS) , and various O-methyltransferases (OMTs) and prenyltransferases (PTs) , would be required to generate the specific structure of this compound. The introduction of the two C5-isoprene units is a key step, catalyzed by prenyltransferases that attach dimethylallyl pyrophosphate (DMAPP) to the flavonoid core. The formation of the pyran ring likely occurs through an intramolecular cyclization reaction.

The biosynthesis of the necessary precursors, p-coumaroyl-CoA and malonyl-CoA, is linked to primary metabolism. The shikimate pathway provides the aromatic amino acid phenylalanine, which is converted to p-coumaroyl-CoA. Malonyl-CoA is derived from acetyl-CoA via the action of acetyl-CoA carboxylase. The intricate network of these pathways highlights the complexity of producing specialized metabolites like this compound in nature. mdpi.com

Biotechnological and Enzymatic Routes for this compound Synthesis or Modification

The complexity of the total chemical synthesis of this compound has prompted exploration into biotechnological and enzymatic approaches for its production and modification. monash.edu These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under milder conditions than traditional organic synthesis. nih.govmdpi.com

Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to create a more efficient and sustainable process. uni-bayreuth.de For instance, a synthetic precursor of this compound could be subjected to an enzymatic reaction for a specific step, such as a stereoselective hydroxylation or glycosylation, which might be challenging to achieve through purely chemical means. Enzymes like lipases, oxidoreductases, and glycosyltransferases are potential candidates for such transformations. mdpi.com The use of biosynthetic enzymes, either in isolated form or within whole-cell systems, can offer novel routes to this compound and its analogs. monash.edu

Metabolic Engineering and Synthetic Biology: Advances in synthetic biology and metabolic engineering offer the potential to produce this compound in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.gov This involves introducing the entire biosynthetic pathway for this compound into a host organism. This "heterologous expression" requires the identification and transfer of all the necessary genes from the natural producer. anr.fr While challenging, this approach could enable the sustainable and scalable production of this compound.

Enzymatic Modification of this compound: Isolated enzymes can be used to modify the structure of this compound to create novel derivatives with potentially improved properties. For example, glycosyltransferases could be used to attach sugar moieties to the this compound backbone, which could enhance its solubility and bioavailability. Similarly, lipases could be used to acylate hydroxyl groups, leading to the formation of new esters. This enzymatic approach allows for precise modifications that would be difficult to achieve selectively through chemical methods. monash.edu

Rational Design and Synthesis of this compound Analogs for Mechanistic Elucidation

Structure-Activity Relationship (SAR) Driven Design for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. drugdesign.orgcollaborativedrug.com By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for its function. youtube.comresearchgate.net

The SAR-driven design of this compound analogs focuses on several key regions of the molecule:

Hydroxyl Groups: The number and position of hydroxyl groups are often critical for the activity of flavonoids. Analogs can be synthesized where hydroxyl groups are removed, added, or have their positions altered to probe their role in target binding, for example, through hydrogen bonding.

Prenyl Groups: The two C5-isoprene units are a distinctive feature of this compound. Analogs with one or no prenyl groups, or with modified prenyl chains (e.g., different lengths or containing other functional groups), can be synthesized to determine their contribution to activity, which could be related to lipophilicity and membrane interactions.

The data obtained from testing these analogs allows for the development of a pharmacophore model, which is a three-dimensional representation of the essential structural features required for biological activity. This model can then guide the design of more potent and selective this compound analogs. researchgate.net

Design Principles for Enhancing Molecular Interactions of this compound Derivatives

The rational design of this compound derivatives with enhanced molecular interactions is guided by fundamental principles of medicinal chemistry and molecular recognition. americanpharmaceuticalreview.comrsc.org The goal is to optimize the binding of the molecule to its biological target, thereby increasing its potency and selectivity. nih.gov Key design principles include:

Maximizing Hydrogen Bonding: Hydroxyl and carbonyl groups on the this compound scaffold are potential hydrogen bond donors and acceptors. Derivatives can be designed to introduce or reposition these groups to form more favorable hydrogen bonds with the target protein. americanpharmaceuticalreview.com

Optimizing Hydrophobic Interactions: The prenyl groups and the aromatic rings of this compound contribute to its hydrophobicity. The size and nature of these groups can be modified to improve hydrophobic interactions with nonpolar pockets in the binding site of the target. americanpharmaceuticalreview.com

Introducing Halogen Bonds: The substitution of hydrogen atoms with halogens (e.g., fluorine, chlorine) can introduce halogen bonding interactions, which are increasingly recognized as important in drug design.

Conformational Rigidity: The introduction of additional rings or bulky groups can restrict the conformational flexibility of the molecule. A more rigid analog may have a lower entropic penalty upon binding, leading to higher affinity.

Modulating Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, which can influence its interaction with the target and its pharmacokinetic properties. nih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, are often used in conjunction with these design principles to predict how different modifications will affect the binding of this compound derivatives to their target. researchgate.netmdpi.com This in silico approach helps to prioritize the synthesis of the most promising analogs.

Mechanistic Investigations of Sericetin S Biological Activities

Cellular and Subcellular Effects of Sericetin

This compound's Influence on Mitochondrial Function and Integrity

No available research articles specifically investigate the influence of this compound on mitochondrial function and integrity. One study on the total synthesis of this compound evaluated a synthetic intermediate, which was shown to restore mitochondrial membrane potential in renal tubular cells, but this research was not conducted on the final this compound compound itself.

Regulation of Apoptotic Pathways by this compound in Cellular Models

The scientific literature lacks specific data on the regulation of apoptotic pathways by this compound. The aforementioned study on this compound's synthesis reported that a synthetic intermediate, not this compound, significantly reduced the levels of cleaved caspase-3, an executive enzyme in apoptosis.

This compound's Effects on Cell Cycle Progression in Specific Cell Lines

No studies were found that investigated the effects of this compound on cell cycle progression in any cell line.

Due to the absence of specific scientific data for this compound for each required subsection, creating the requested article with data tables and detailed findings is not possible without violating the core instructions of scientific accuracy and sole focus on the specified compound.

Immunomodulatory Mechanisms of this compound (e.g., TNF-α Downregulation)

Compounds such as the flavonoids myricetin (B1677590) and quercetin (B1663063) have demonstrated significant immunomodulatory effects, particularly through the downregulation of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in inflammatory processes.

In human lung adenocarcinoma A549 cells, TNF-α stimulation typically upregulates the production of inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8) and activates the nuclear factor-κB (NF-κB) signaling pathway. nih.gov Pretreatment with myricetin has been shown to significantly attenuate these inflammatory responses. nih.gov The mechanism involves the activation of sirtuin-1 (SIRT1), a deacetylase enzyme. Myricetin enhances SIRT1's deacetylase activity, which leads to decreased acetylation of NF-κB p65, thereby inhibiting the NF-κB pathway and reducing the inflammatory response. nih.gov

Similarly, quercetin has been observed to suppress TNF-α-induced apoptosis and inflammation in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Pretreatment with quercetin reduced the elevated apoptosis rates and the upregulation of adhesion molecules (VCAM-1, ICAM-1, and E-selectin) triggered by TNF-α. The underlying mechanism for this effect is the inhibition of the NF-κB and Activator Protein-1 (AP-1) signaling pathways. nih.gov These findings highlight a key mechanism whereby such flavonoids can modulate immune responses by interfering with pro-inflammatory signaling cascades initiated by TNF-α.

Enzyme Inhibition Mechanisms by this compound and Analogs

A significant area of research has been the ability of this compound-related compounds to inhibit various enzymes, which is central to many of their therapeutic potentials.

Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a critical strategy for managing postprandial hyperglycemia. mdpi.comnih.gov

Flavonoids like quercetin and hyperoside (B192233) have shown significant inhibitory activities against α-amylase. nih.gov Kinetic analysis revealed that quercetin acts as a noncompetitive inhibitor, while hyperoside is a competitive inhibitor of α-amylase. nih.gov Molecular docking studies suggest that these flavonoids can form hydrogen bonds with key active site residues of α-amylase, such as Asp197, Glu233, and Asp300, thereby blocking its activity. nih.gov

Regarding α-glucosidase, peptide fractions derived from sericin hydrolysate have demonstrated potent inhibitory effects. A specific fraction, F5-SPs, exhibited an IC50 value of 41 ± 1.94 μg/mL. nih.govresearchgate.net Kinetic analysis showed the inhibition to be a reversible and mixed-type. nih.govresearchgate.net The mechanism involves the binding of these peptides to α-glucosidase, which quenches the enzyme's intrinsic fluorescence through a static mechanism and alters its secondary structure, thus inhibiting its function. nih.gov Quercetin has also been identified as a reversible, slow-binding, and noncompetitive inhibitor of yeast α-glucosidase. researchgate.net

| Inhibitor | Enzyme | IC50 Value | Inhibition Type | Ki Value |

|---|---|---|---|---|

| Quercetin | α-Amylase | 0.325 mg/mL nih.gov | Noncompetitive nih.gov | N/A |

| Hyperoside | α-Amylase | 0.491 mg/mL nih.gov | Competitive nih.gov | N/A |

| Sericin Peptides (F5-SPs) | α-Glucosidase | 41 µg/mL nih.govresearchgate.net | Mixed-type nih.govresearchgate.net | 86.63 µg/mL nih.govresearchgate.net |

| Quercetin | α-Glucosidase | N/A | Noncompetitive researchgate.net | 6.3 x 10⁻⁸ M researchgate.net |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in cosmetology and medicine for treating hyperpigmentation disorders. saudijournals.com

The flavonoid quercetin has been found to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The inhibition of diphenolase activity is reversible and competitive, with a reported IC50 value of approximately 30.8 µM. nih.gov The inhibitory mechanism involves quercetin binding to the tyrosinase active site, driven by hydrophobic interactions. This binding leads to a conformational change in the enzyme. nih.gov Molecular docking studies have revealed that quercetin chelates one of the copper ions in the enzyme's active site via its 3', 4'-dihydroxy groups, which prevents the substrate from entering and thus inhibits catalytic activity. nih.gov

| Inhibitor | Enzyme | IC50 Value | Inhibition Type | Binding Mechanism |

|---|---|---|---|---|

| Quercetin | Tyrosinase (diphenolase activity) | 30.8 µM nih.gov | Competitive, Reversible nih.gov | Binds to the active site, chelates copper ion. nih.gov |

Beyond the well-studied inhibition of carbohydrases and tyrosinase, related flavonoid compounds have shown inhibitory activity against other enzymes. For instance, quercetin has been noted for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), another therapeutic target for managing type 2 diabetes. researchgate.net This suggests a broader enzymatic regulatory role for this class of compounds.

Specific Molecular Targets and Ligand-Protein Interactions of this compound

Understanding the direct molecular targets of a compound is essential for elucidating its mechanism of action and potential off-target effects.

Identifying the specific proteins that a small molecule binds to within a cell is a complex but critical task. A common and powerful technique involves affinity chromatography. This method utilizes a modified version of the small molecule (the "bait") which is immobilized on a solid matrix. A cellular lysate is then passed over this matrix, and proteins that specifically bind to the bait molecule are captured. nih.gov

For example, this approach was successfully used to identify the binding partners of myriocin (B1677593), a natural product that inhibits serine palmitoyltransferase (SPT). By synthesizing myriocin derivatives and attaching them to a chromatography matrix, researchers were able to isolate two specific binding proteins from cell lysates. These were identified as LCB1 and LCB2, the mammalian homologs of yeast proteins known to be essential for sphingolipid biosynthesis. This experiment conclusively demonstrated that myriocin acts by directly binding to the LCB1 and LCB2 protein complex, which constitutes the SPT enzyme. nih.gov

A similar strategy could be employed to comprehensively identify the cellular binding partners of compounds like quercetin or specific sericin-derived peptides. This would involve creating an affinity matrix with the compound of interest and using it to pull down interacting proteins from relevant cell types. Subsequent identification of these proteins via mass spectrometry would provide a detailed map of the compound's interactome, revealing both expected and novel molecular targets and offering deeper insight into its biological functions. nih.govresearchgate.net

Characterization of this compound's Interactions with Enzyme Active Sites

The biological activity of this compound is fundamentally linked to its ability to interact with the active sites of various enzymes. The structure of an enzyme's active site, composed of a specific arrangement of amino acid residues, creates a unique chemical environment. libretexts.org this compound, like other polyphenolic compounds, can bind to these active sites through a combination of hydrogen bonding and hydrophobic forces, potentially leading to enzyme inhibition. researchgate.net

The interaction is not a simple "lock-and-key" mechanism but is better described by the "induced fit" model. libretexts.org In this model, the binding of this compound to the active site induces conformational changes in both the compound and the enzyme, creating an optimal fit for the interaction. libretexts.org These interactions can alter the enzyme's ability to bind to its natural substrate. For instance, studies on flavonoids have shown that their aromatic rings can interact with key amino acid residues like Aspartate (Asp) and Glutamate (Glu) within an enzyme's catalytic pocket. researchgate.net

Environmental factors such as temperature and pH can influence these interactions by altering the shape and chemical properties of the enzyme's active site, which can affect this compound's binding and the enzyme's catalytic rate. libretexts.org The binding of this compound can create a specific environment within the active site, such as a non-polar or slightly acidic milieu, which can modulate the enzymatic reaction. libretexts.org Computational studies, such as molecular docking, have been instrumental in visualizing these interactions, showing how this compound fits into the binding pocket of target proteins and identifying the specific residues involved in the interaction. mdpi.com

Computational Predictions of this compound's Molecular Targets

Computational methods, particularly molecular docking, serve as powerful tools for predicting the molecular targets of bioactive compounds like this compound. nih.govhacettepe.edu.tr These techniques simulate the interaction between a ligand (this compound) and a protein target, predicting the preferred binding orientation and the stability of the complex, often expressed as binding affinity or docking score. mdpi.comnih.gov A more negative score typically indicates a more stable and favorable interaction. mdpi.com

Molecular docking studies have identified several potential protein targets for this compound. For example, in the context of cancer research, proteins such as KRAS, MAPK1, MAPK3, STAT3, and TP53 have been identified as key targets. nih.gov Docking analyses revealed that this compound can bind stably to these proteins with binding affinities ranging from -5.01 to -7.14 kcal/mol. nih.gov Similarly, studies targeting inducible nitric oxide synthase (iNOS), an enzyme implicated in various cancers, have shown that this compound and its analogues can favorably dock into the active site cavity. nih.govresearchgate.net In the context of viral diseases, computational screening has explored this compound's potential to bind to key viral proteins, such as those from SARS-CoV-2. nih.gov

These computational predictions provide valuable insights into the polypharmacology of this compound, suggesting it may exert its biological effects by modulating multiple targets and pathways simultaneously. nih.gov

Below is an interactive table summarizing the computational predictions of this compound's molecular targets.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Disease Context |

| KRAS | 4OBE | -7.14 | Prostate Cancer |

| MAPK1 | 6G54 | - | Prostate Cancer |

| MAPK3 | 6GES | - | Prostate Cancer |

| STAT3 | 4ZIA | - | Prostate Cancer |

| TP53 | 1TUP | - | Prostate Cancer |

| Inducible Nitric Oxide Synthase (iNOS) | - | - | Cancer |

| COVID-19 Main Protease (Mpro) | 6LU7 | - | COVID-19 |

| Spike Glycoprotein | 6VSB | - | COVID-19 |

| Angiotensin-Converting Enzyme 2 (ACE2) | 7U0N | - | COVID-19 |

Anti-Parasitic Mechanisms of this compound

Antiplasmodial Activity Mechanisms of this compound

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The parasite's life cycle within human red blood cells involves the digestion of hemoglobin, which releases toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. One of the key antiplasmodial mechanisms of action for compounds like this compound is the inhibition of this hemozoin polymerization process. nih.gov

Furthermore, mechanistic studies on related compounds have shown that they can also affect the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential. nih.gov The disruption of mitochondrial function is a critical blow to the parasite's energy metabolism and survival. Some compounds may also target parasitic enzymes essential for its survival, such as P. falciparum DNA gyrase, thereby inhibiting DNA replication. nih.gov The ability of a single compound to engage multiple targets, such as inhibiting hemozoin formation while also disrupting mitochondrial function and enzymatic activity, presents a powerful strategy against the parasite. nih.gov

Antileishmanial Activity Mechanisms of this compound against Leishmania Species (L. donovani, L. braziliensis)

This compound and related flavonoids have shown promising activity against various Leishmania species, the causative agents of leishmaniasis. The mechanisms underlying this activity are thought to be twofold: a direct effect on the parasite and an indirect effect through modulation of the host's immune cells. nih.gov

Studies on Leishmania braziliensis, a species causing American tegumentary leishmaniasis, have indicated that this compound can directly act against the parasite. nih.gov Additionally, it appears to modulate the production of reactive oxygen species (ROS) by host macrophages, which are the primary cells infected by Leishmania. nih.gov This modulation can enhance the host cell's ability to control the parasitic infection.

Against Leishmania donovani, the agent of visceral leishmaniasis, related flavonoids have demonstrated the ability to inhibit key parasitic enzymes. Molecular docking and dynamic simulations have suggested that these compounds can inhibit sterol C-24 reductase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the parasite's membrane integrity. nih.gov Another predicted target is N-myristoyl transferase, which is involved in processes essential for the parasite's proliferation cycle. nih.gov The inhibition of acetylcholinesterase, an enzyme found in the parasite's mitochondrial and plasma membranes, has also been observed. nih.gov

Cellular and Molecular Pathways Targeted by this compound in Parasitic Infections

The anti-parasitic action of this compound involves the disruption of several fundamental cellular and molecular pathways within the parasite and its interaction with the host. Protozoan parasites have evolved complex strategies to invade host cells, evade the immune system, and replicate. nih.gov this compound's mechanisms often intersect with these survival strategies.

In Plasmodium, the targeting of hemozoin formation, mitochondrial function, and DNA replication represents a multi-pronged attack on the parasite's detoxification, energy metabolism, and genetic processes. nih.gov The parasite significantly modifies the host red blood cell, and while not directly stated in the search results, compounds that interfere with parasite-induced host cell modifications could also contribute to antiplasmodial activity. frontiersin.org

In Leishmania, the disruption of sterol biosynthesis pathways by inhibiting enzymes like sterol C-24 reductase directly compromises the structural integrity of the parasite's cell membrane. nih.gov Targeting N-myristoyl transferase interferes with protein modification pathways that are critical for parasite viability and proliferation. nih.gov Furthermore, this compound can manipulate host-parasite interactions by modulating signaling pathways within host macrophages, such as those controlling oxidative stress. nih.govnih.gov The parasite itself manipulates host cell signaling to ensure its survival; for instance, Leishmania infection can significantly alter host gene expression programs related to immune response and metabolism. nih.gov By influencing these pathways, this compound can tip the balance in favor of the host's defense mechanisms.

The table below summarizes the anti-parasitic mechanisms of this compound.

| Parasite | Species | Mechanism of Action | Targeted Pathway/Process |

| Malaria Parasite | Plasmodium falciparum | Inhibition of hemozoin polymerization | Heme detoxification |

| Decrease in mitochondrial membrane potential | Energy metabolism | ||

| Inhibition of DNA gyrase | DNA replication | ||

| Leishmania | Leishmania braziliensis | Direct action against the parasite | Parasite viability |

| Modulation of ROS production in macrophages | Host immune response | ||

| Leishmania donovani | Inhibition of sterol C-24 reductase | Ergosterol biosynthesis, Membrane integrity | |

| Inhibition of N-myristoyl transferase | Protein modification, Parasite proliferation | ||

| Inhibition of acetylcholinesterase | Neurotransmission/Signaling |

Computational Approaches in Sericetin Research

Molecular Docking Studies of Sericetin-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand, such as this compound, and its protein target at the molecular level.

Detailed research findings from molecular docking studies have highlighted the potential of this compound to interact with various biological targets. For instance, studies have shown that this compound can inhibit the proliferation of several cancer cell lines. mdpi.com Molecular docking analyses have been employed to elucidate the binding modes of this compound with specific protein targets implicated in cancer and other diseases. In one study, this compound was identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, with a significant inhibitory concentration (IC50) value. impactfactor.org Docking studies further supported this by showing potential inhibition of the COX-2 enzyme. impactfactor.org

Another study investigating the neuroprotective potential of sericin, a protein from which this compound can be derived, used molecular docking to show its inhibitory effects on matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes implicated in the pathology of cerebral stroke. researchgate.net The binding energies for these interactions were found to be comparable to known inhibitors. researchgate.net

The following table summarizes key molecular docking studies involving this compound and related compounds, highlighting the target proteins and the observed binding affinities.

| Compound | Target Protein | Binding Affinity / Docking Score (kcal/mol) | Key Interactions | Therapeutic Implication |

|---|---|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | - | - | Anti-inflammatory |

| Sericin | Matrix Metalloproteinase-2 (MMP-2) | -8.9 | Interactions with the S1' cavity | Neuroprotection |

| Sericin | Matrix Metalloproteinase-9 (MMP-9) | -9.2 | - | Neuroprotection |

| This compound | Spike proteins VP5* and VP8 | -20.46 (VP5), - (VP8*) | - | Antiviral |

Molecular Dynamics Simulations for Investigating this compound-Ligand Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.complos.org MD simulations provide a more realistic physiological environment, typically in the presence of water molecules and ions, allowing for the assessment of the conformational changes and the strength of interactions within the binding pocket. mdpi.com

MD simulations have been instrumental in confirming the stability of complexes formed between sericin and its target proteins. For example, a 70 ns MD simulation study of the complex between sericin and cocoonase, an enzyme that digests sericin, demonstrated the conformational stability and flexibility of the protein-protein complex. nih.gov Analysis of the root-mean-square deviation (RMSD) and radius of gyration (Rg) indicated that the complex maintained a stable conformation throughout the simulation. nih.gov

In another application, MD simulations were used to study the interaction between sericin and carbon nanotubes (CNTs), revealing the kinetic stability of the CNT-sericin system. researchgate.net Such studies are crucial for the development of novel biomaterials and drug delivery systems.

The stability of the this compound-target complexes is often evaluated by analyzing parameters such as RMSD, root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over the simulation trajectory.

| Complex | Simulation Time (ns) | Key Stability Metrics | Observed Dynamics |

|---|---|---|---|

| Sericin-Cocoonase | 70 | RMSD, RMSF, Radius of Gyration | The complex showed greater fluctuation but was more compact and conformationally stable than the individual proteins. nih.gov |

| Sericin-Carbon Nanotube | 20 | Distance between sericin atoms and CNT surface | Showed high kinetic stability of the interaction. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools for predicting the activity of novel derivatives and for optimizing the lead compounds to enhance their therapeutic efficacy. nih.govnih.gov

While specific QSAR models exclusively for this compound derivatives are not extensively reported in the available literature, the principles of QSAR are broadly applicable to flavonoids and their derivatives. scielo.brrsc.org The development of a QSAR model typically involves the calculation of various molecular descriptors (e.g., physicochemical, topological, and electronic) for a set of compounds with known biological activities. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a predictive model. nih.gov

For a hypothetical QSAR study on this compound derivatives, one would synthesize or computationally design a series of analogs with modifications at different positions of the this compound scaffold. The biological activity of these compounds, for instance, their anti-cancer or anti-inflammatory effects, would be experimentally determined. Subsequently, a QSAR model could be developed to correlate the structural features with the observed activity. Such a model would be invaluable for designing new this compound derivatives with improved potency and selectivity.

In Silico Prediction of this compound's Biological Pathways and Network Pharmacology

Network pharmacology is an emerging field that integrates systems biology and computational techniques to understand the complex interactions between drugs, targets, and biological pathways. nih.gov This approach allows for a holistic view of a drug's mechanism of action by analyzing its effects on a network of interacting proteins and genes. researchgate.net

For this compound, network pharmacology can be used to predict its potential biological pathways and to identify novel therapeutic targets. The process typically begins by identifying the potential protein targets of this compound using methods like reverse docking or by searching databases of known drug-target interactions. Subsequently, these targets are mapped onto biological pathways and protein-protein interaction (PPI) networks.

Studies on compounds structurally related to this compound, such as other flavonoids, have successfully utilized network pharmacology to elucidate their mechanisms of action in complex diseases like cancer. nih.gov For example, a network pharmacology study on quercetin (B1663063) and kaempferol (B1673270) in colorectal cancer identified key target genes and pathways that are modulated by these flavonoids. nih.gov

A similar approach for this compound would involve:

Target Identification: Identifying potential protein targets of this compound.

Network Construction: Building a network of these targets and their interacting partners.

Pathway Analysis: Analyzing the network to identify enriched biological pathways and key signaling nodes.

This in silico approach can provide valuable hypotheses about the polypharmacological effects of this compound, suggesting its potential utility in various diseases and guiding future experimental investigations.

Advanced Research Methodologies Utilized in Sericetin Studies

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro cell-based assays are fundamental in dissecting the cellular and molecular mechanisms of a compound. For sericetin, these assays have been particularly insightful, with a focus on cell types relevant to its observed biological effects, such as renal tubular cells and macrophages.

Renal Tubular Cells: Studies have utilized renal tubular epithelial cell lines, such as the rat-derived NRK-52E line, to investigate the protective effects of this compound and its analogs against cellular damage. acs.org A common experimental setup involves inducing injury with agents like cisplatin (B142131), a chemotherapy drug known for its nephrotoxicity. acs.orgmdpi.com Researchers then assess cell viability, often using the MTT assay, which measures the metabolic activity of cells. acs.org To delve deeper into the mechanism, fluorescent dyes are employed to monitor intracellular processes. For instance, DCF fluorescence can indicate changes in reactive oxygen species (ROS) levels, while dyes like JC-1 are used to assess mitochondrial membrane potential. acs.org These studies have shown that cisplatin exposure increases green fluorescence from JC-1, signifying a loss of mitochondrial membrane potential, a hallmark of apoptosis. acs.org Co-treatment with this compound derivatives has been observed to reverse this effect, suggesting a restoration of normal mitochondrial function. acs.org

Macrophages: The interaction between senescent renal tubular cells and macrophages has been explored using co-culture systems, such as the transwell assay. ijbs.com In these experiments, senescent renal tubular cells (e.g., HK-2 cells induced into senescence) are cultured in one chamber, while macrophages (e.g., THP-1-derived macrophages) are in another, separated by a permeable membrane. ijbs.com This setup allows for the study of communication between the two cell types via secreted factors. Such studies have provided evidence that senescent tubular cells can induce the transition of macrophages into myofibroblasts, a key process in tissue fibrosis. ijbs.com The analysis of macrophage infiltration and phenotype, often identified by markers like F4/80, is a crucial aspect of these investigations. ijbs.com

Biochemical Assays for Enzyme Kinetics and Inhibition by this compound

Biochemical assays are essential for determining the direct effects of a compound on specific enzymes and for characterizing the kinetics of these interactions. wikipedia.org These assays are vital for understanding enzyme inhibition, a common mechanism of drug action. numberanalytics.com

Enzyme kinetics studies measure the rate of an enzyme-catalyzed reaction and how this rate is affected by an inhibitor. numberanalytics.com Key parameters determined from these assays include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). Different types of inhibition—competitive, non-competitive, and uncompetitive—can be distinguished by analyzing how the inhibitor affects Km and Vmax. numberanalytics.com

Various types of assays are employed, including:

Spectrophotometric and Fluorometric Assays: These are continuous assays that monitor the reaction in real-time. wikipedia.org Fluorometric assays, which measure changes in fluorescence, are generally more sensitive than spectrophotometric assays. wikipedia.org

Endpoint Assays: In these assays, the reaction is stopped after a specific time, and the amount of product formed is measured. nih.gov

The data from these assays are often analyzed using graphical methods like the Lineweaver-Burk plot to determine the mode of inhibition and the inhibition constant (Ki), which quantifies the inhibitor's potency. numberanalytics.com Understanding whether an inhibitor is "tight-binding" is also crucial, as these inhibitors can display different kinetic profiles. nih.gov

Table 1: Key Parameters in Enzyme Inhibition Studies

| Parameter | Description |

|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. |

| Vmax (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction. |

| Ki (Inhibition Constant) | A measure of the potency of an inhibitor. |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. |

Biophysical Techniques for Analyzing this compound-Target Interactions

Biophysical techniques provide detailed information about the direct binding of a compound to its molecular target. drugtargetreview.com One of the most powerful and widely used techniques in this area is Surface Plasmon Resonance (SPR). bioascent.com

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. bioascent.com The fundamental principle involves immobilizing one interacting partner (the ligand, such as a protein target) onto a sensor chip and flowing the other partner (the analyte, such as this compound) over the surface. bioascent.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected by the instrument. bioascent.com

From the resulting sensorgram, several key kinetic and affinity parameters can be determined:

Association rate constant (kon or ka): Describes the rate at which the analyte binds to the ligand. drugtargetreview.com

Dissociation rate constant (koff or kd): Describes the rate at which the analyte-ligand complex dissociates. drugtargetreview.com

Equilibrium dissociation constant (KD): A measure of the affinity of the interaction, calculated as the ratio of koff/kon. bioascent.com

SPR is highly versatile and can be used to characterize a wide range of interactions, including those involving small molecules, proteins, and nucleic acids. bioascent.comnih.gov It is a valuable tool for confirming direct target engagement and for understanding the kinetic profile of a compound's interaction with its target. bioascent.comjaptamers.co.uk

Preclinical In Vivo Mechanistic Models (Non-Human) for Pathway Confirmation

To validate the mechanisms observed in vitro and to understand the effects of a compound on a whole organism, preclinical in vivo models are indispensable. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in cell culture.

Rodent Models for Investigating this compound's Mechanistic Effects on Organ Systems

Rodent models, particularly mice and rats, are widely used in preclinical research due to their genetic and physiological similarities to humans. criver.com These models are instrumental in studying the effects of compounds on various organ systems and in modeling human diseases. criver.commednexus.org

For investigating kidney-related effects, rodent models of acute kidney injury (AKI) are commonly employed. acs.org One such model involves the intraperitoneal injection of cisplatin into rats to induce nephrotoxicity. acs.org Researchers can then assess the impact of a test compound, like this compound, on various markers of kidney function and damage. The care and surgical procedures for these models are carefully considered to ensure animal welfare and the reproducibility of the results. nih.gov The use of high-resolution ultrasound imaging in rodent models is also becoming more prevalent for non-invasively monitoring structural changes in organs like the kidneys. mdpi.com

Utilization of Model Organisms (e.g., Caenorhabditis elegans) in this compound Research

The nematode Caenorhabditis elegans is a powerful model organism for genetic and developmental studies. nih.govwikipedia.org Its short life cycle, simple anatomy, and fully sequenced genome make it an excellent tool for high-throughput screening and for dissecting conserved biological pathways. nih.govmdpi.com

C. elegans has been used to study various biological processes, including aging, neurodegeneration, and stress responses, which are relevant to human health. mdpi.comresearchgate.net The organism possesses many genes and molecular pathways that are homologous to those in humans, including pathways involved in cell death (apoptosis) and development. mdpi.com Its genetic tractability allows for the creation of transgenic animals and the use of techniques like RNA interference to study gene function. wikipedia.org While specific studies on this compound using C. elegans are emerging, the model holds significant potential for uncovering novel mechanisms of action for this and other natural compounds. researchgate.netfigshare.com

Future Research Directions and Unexplored Avenues for Sericetin

Elucidation of Novel Sericetin-Associated Biological Pathways and Interaction Networks

Future research endeavors are poised to unravel the intricate web of biological pathways and interaction networks influenced by this compound. While current knowledge has pinpointed some of its activities, a comprehensive understanding of its molecular mechanisms remains a key objective. Investigating how this compound modulates signaling cascades within cells is a primary focus. nih.gov Techniques such as protein-protein interaction (PPI) network analysis can be employed to identify the direct and indirect binding partners of this compound, offering a systems-level view of its cellular influence. nih.govbhsai.org By mapping these interactions, researchers can construct detailed network models to predict how this compound's presence can trigger a cascade of events, ultimately leading to its observed physiological effects. plos.org

Furthermore, the identification of pathways that are significantly altered by this compound is crucial. nih.gov This involves analyzing changes in gene and protein expression in response to this compound treatment. Such analyses can reveal whether this compound's effects are concentrated within a few key pathways or distributed across a broader range of cellular processes. reactome.org Understanding these pathway-level alterations will be instrumental in pinpointing the specific molecular events that underpin this compound's biological activities and could pave the way for more targeted therapeutic applications. The use of curated databases like KEGG and Reactome can help in explicitly describing the biological processes as a series of biochemical reactions influenced by this compound. reactome.org

Investigation of this compound's Role in Plant Chemical Ecology and Inter-species Interactions

The role of secondary metabolites like this compound in mediating interactions between plants and their environment is a burgeoning field of study. frontiersin.orgfrontiersin.org Future research will likely focus on understanding how this compound contributes to a plant's defense mechanisms against herbivores and pathogens. psu.edu Investigating the chemical structure and biological activity of such compounds is critical to understanding their function in these interactions. frontiersin.org

Genomic and Proteomic Approaches to Identify Comprehensive this compound-Target Profiles

To obtain a global and unbiased view of this compound's molecular targets, the application of genomic and proteomic technologies is indispensable. nih.govsciforschenonline.org These powerful approaches allow for the large-scale analysis of genes and proteins, providing a comprehensive inventory of the molecular components affected by this compound. nih.goviajpr.com

Genomic strategies, such as DNA microarrays and next-generation sequencing, can identify genes whose expression levels are significantly altered in the presence of this compound. nih.gov This can provide crucial clues about the biological pathways and cellular processes that are transcriptionally regulated by the compound. sciforschenonline.org

In parallel, proteomic techniques offer a direct way to identify the proteins that physically interact with this compound or whose abundance or modification state is altered by it. nih.gov Methods like mass spectrometry-based proteomics can be used to create a "biosignature" profile of this compound's effects on the proteome. nih.gov Spatial proteomics approaches can further provide insights into where these protein interactions are occurring within the cell. frontlinegenomics.com By integrating genomic and proteomic data, researchers can construct a detailed and multi-layered map of this compound's targets, moving closer to a complete understanding of its mechanism of action. nih.gov

Development of Advanced this compound Analogs as Chemical Probes for Biological Systems

The synthesis of advanced this compound analogs represents a powerful strategy for dissecting its biological functions. nih.govnih.gov By systematically modifying the chemical structure of this compound, researchers can create a library of related compounds with varied potencies and selectivities. These analogs can then be used as chemical probes to explore the specific roles of different structural features in mediating this compound's biological effects. nih.govmdpi.com

A key aspect of this approach is the incorporation of photoaffinity labels or bioorthogonal functional groups into the this compound scaffold. mdpi.comresearchgate.net Photoaffinity labels, for instance, allow for the covalent attachment of the analog to its protein targets upon UV irradiation, facilitating their identification. nih.gov Similarly, bioorthogonal groups enable the specific labeling and visualization of the analog within complex biological systems. researchgate.net

Q & A

Q. How can researchers avoid bias when interpreting this compound’s synergistic effects with other compounds?

- Answer : Use blinded analyses for outcome assessment (e.g., tumor volume measurements). Pre-register hypotheses (e.g., "this compound + Doxorubicin enhances apoptosis") on platforms like OSF to mitigate HARKing .

Cross-Disciplinary Applications

Q. What methodologies bridge this compound’s in vitro findings to clinical relevance?

- Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate with organ-on-chip models replicating human liver metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.